molecular formula C20H26N2OS B2702234 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396883-78-5

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2702234
CAS No.: 1396883-78-5
M. Wt: 342.5
InChI Key: NTJNIVNTTFWQHV-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the cyclopropyl and thiophene rings contribute to its stability and reactivity .

Biological Activity

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound notable for its unique structural features, which include a tert-butyl group, a cyclopropyl moiety, and a thiophene ring. These characteristics suggest potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2OS
  • Molecular Weight : 342.50 g/mol

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. A common method includes:

  • Formation of Thiophene Derivative : Utilizing the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Urea Formation : The final step is the reaction of the intermediate with an isocyanate to yield the urea derivative.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives containing thiophene rings often demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Soluble Epoxide Hydrolase (sEH) Inhibition : Cyclopropyl urea derivatives have been highlighted for their ability to inhibit sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory effects .

In Vitro Studies

A study focusing on related cyclopropyl urea derivatives demonstrated significant sEH inhibitory activity, with some compounds showing sub-nanomolar IC50 values. This indicates that structural modifications in urea derivatives can enhance biological activity significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Tert-butyl GroupIncreases lipophilicity and solubility
Cyclopropyl MoietyEnhances stability and reactivity
Thiophene RingContributes to biological activity through electron delocalization

Comparative Analysis

When compared to similar compounds, such as other thiophene or cyclopropane derivatives, this compound exhibits unique properties that could lead to distinct pharmacological profiles.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJNIVNTTFWQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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